molecular formula C18H16FN5O3S B3646025 Ethyl 4-(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)benzoate

Ethyl 4-(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)benzoate

Cat. No.: B3646025
M. Wt: 401.4 g/mol
InChI Key: VJWPFPQZUDXYIL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)benzoate is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Amidation: The thioether is then reacted with ethyl 4-aminobenzoate under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the nitro group if present in any derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)benzoate would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
  • Ethyl 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)acetamido)benzoate

Uniqueness

Ethyl 4-(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)benzoate is unique due to its specific combination of a tetrazole ring and a fluorophenyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 4-[[2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3S/c1-2-27-17(26)12-7-9-13(10-8-12)20-16(25)11-28-18-21-22-23-24(18)15-6-4-3-5-14(15)19/h3-10H,2,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWPFPQZUDXYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)benzoate
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Ethyl 4-(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)benzoate
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Ethyl 4-(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)benzoate
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Ethyl 4-(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)benzoate
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Ethyl 4-(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)benzoate
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Ethyl 4-(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)benzoate

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